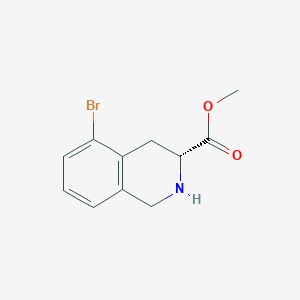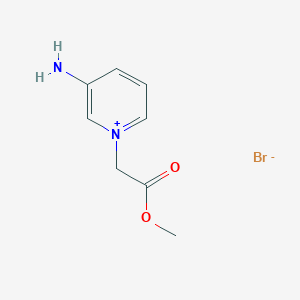
2-Ethyl-4-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-iodopyridine is an organic compound with the molecular formula C7H8IN. It is a derivative of pyridine, where the hydrogen atom at the 4th position is replaced by an iodine atom and an ethyl group is attached to the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-iodopyridine typically involves the iodination of 2-ethylpyridine. One common method is the reaction of 2-ethylpyridine with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods like recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-Ethyl-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The ethyl group can be oxidized to form aldehydes or carboxylic acids, and the pyridine ring can undergo reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Aldehydes or carboxylic acids derived from the ethyl group.
科学研究应用
2-Ethyl-4-iodopyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Serves as a precursor for bioactive molecules and potential pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Ethyl-4-iodopyridine in chemical reactions involves the activation of the iodine atom, making it a good leaving group for substitution reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The ethyl group can undergo oxidation or reduction, contributing to the compound’s versatility in synthesis.
相似化合物的比较
2-Iodopyridine: Lacks the ethyl group, making it less versatile in certain reactions.
4-Iodopyridine: Similar reactivity but without the ethyl group, limiting its applications.
2-Ethylpyridine: Lacks the iodine atom, reducing its utility in coupling reactions.
Uniqueness: 2-Ethyl-4-iodopyridine’s combination of an ethyl group and an iodine atom provides unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in research and industry.
属性
分子式 |
C7H8IN |
|---|---|
分子量 |
233.05 g/mol |
IUPAC 名称 |
2-ethyl-4-iodopyridine |
InChI |
InChI=1S/C7H8IN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 |
InChI 键 |
QYEUCBDMBICGKW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CC(=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13651110.png)

![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)


![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)








